4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine
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Overview
Description
4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to introduce the piperidine ring and hydroxyl group. One common method involves the use of a cyclization reaction where the aniline derivative is reacted with a suitable cyclizing agent under controlled conditions to form the piperidine ring. The hydroxyl group can be introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the halogen atoms can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A compound with a similar 3-chloro-4-fluorophenyl group, used as an EGFR inhibitor in cancer therapy.
Pelitinib: Another EGFR inhibitor with a similar structural motif.
Afatinib: A protein kinase inhibitor with a similar mechanism of action.
Uniqueness
4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-1-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-15-6-4-12(16,5-7-15)9-2-3-11(14)10(13)8-9/h2-3,8,16H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFIQSPSAFTJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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